![molecular formula C12H18N4O B7517107 N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety. In
Mecanismo De Acción
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide's mechanism of action is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha and IL-6, which are involved in the immune response. N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has also been shown to increase the permeability of the blood-brain barrier, which could potentially be useful in the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has also been extensively studied in preclinical models, which provides a wealth of information for researchers. However, N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It has also been shown to have toxic effects at high doses, which can limit its use in clinical trials.
Direcciones Futuras
There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide treatment. Additionally, there is ongoing research on the use of N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve its efficacy. Finally, there is interest in exploring the potential use of N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
Conclusion
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It works by targeting the tumor vasculature and inducing the destruction of existing blood vessels and the inhibition of new blood vessel formation, ultimately resulting in tumor cell death. While N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has several advantages for use in lab experiments, it also has limitations, such as poor solubility in water and toxic effects at high doses. However, ongoing research is exploring new formulations, biomarkers, and combination therapies to improve its efficacy and expand its potential use in the treatment of other diseases.
Métodos De Síntesis
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by reaction with 1,4-dibromobutane and pyrrolidine-1-carboxylic acid. The resulting compound is then purified to obtain N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide in its final form.
Aplicaciones Científicas De Investigación
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including lung, breast, and colon cancer. N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide works by targeting the tumor vasculature, leading to the destruction of existing blood vessels and the inhibition of new blood vessel formation, ultimately resulting in tumor cell death.
Propiedades
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15(2)11-6-5-10(9-13-11)14-12(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQHGRGDIFGWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.